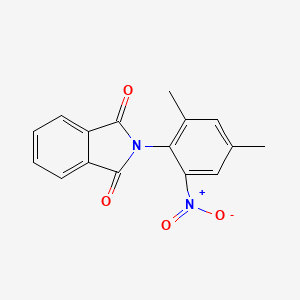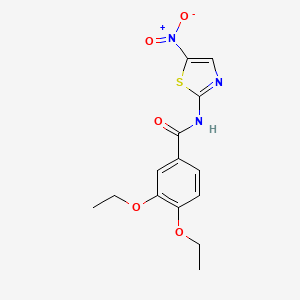
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, also known as DNTB, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DNTB is a thiazole derivative that has been synthesized through different methods and has been tested for its various biological activities.
作用機序
The mechanism of action of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways. For example, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to have different biochemical and physiological effects, depending on the concentration and the cell type. For example, at low concentrations, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, while at high concentrations, it can induce necrosis. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been shown to affect the expression of different genes involved in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, including its potential applications as a therapeutic agent for different diseases, such as cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Moreover, the synthesis of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives with improved activity and selectivity is an area of active research.
Conclusion:
In conclusion, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide as a therapeutic agent.
合成法
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be synthesized through different methods, including the reaction of 5-nitro-2-aminothiazole with ethyl 3,4-diethoxybenzoate in the presence of a catalyst, or by reacting 5-nitro-2-aminothiazole with 3,4-diethoxybenzoic acid in the presence of a coupling agent. The yield of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide varies depending on the method used, but it can be purified through recrystallization or column chromatography.
科学的研究の応用
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been tested for its various biological activities, including its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different bacteria, such as Staphylococcus aureus and Escherichia coli, and to have cytotoxic effects on different cancer cell lines, such as HeLa and MCF-7. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been tested for its anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-21-10-6-5-9(7-11(10)22-4-2)13(18)16-14-15-8-12(23-14)17(19)20/h5-8H,3-4H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYZWUPLWIPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

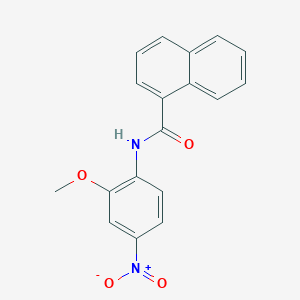

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
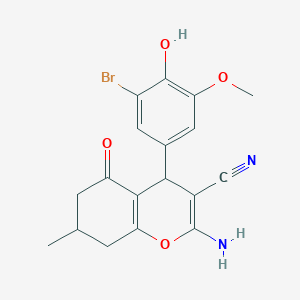
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
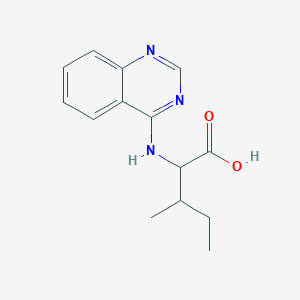
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
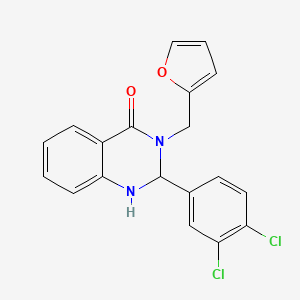
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
